1-Methyl-4-(phenylmethoxy)cyclohexanol
Description
1-Methyl-4-(phenylmethoxy)cyclohexanol is a cyclohexanol derivative with a methyl group at the 1-position and a phenylmethoxy (-OCH2Ph) substituent at the 4-position. The phenylmethoxy group introduces steric bulk and electronic effects distinct from simpler substituents like isopropyl or alkenyl groups found in related compounds.
Properties
IUPAC Name |
1-methyl-4-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(15)9-7-13(8-10-14)16-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSXYREYMFVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(phenylmethoxy)cyclohexanol can be achieved through several routes. One common method involves the reaction of 1-methylcyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-Methyl-4-(phenylmethoxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-Methyl-4-(phenylmethoxy)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylmethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The following table summarizes critical differences between 1-Methyl-4-(phenylmethoxy)cyclohexanol and similar cyclohexanol derivatives:
*Note: The phenylmethoxy group is uncommon in natural sources, suggesting synthetic origins.
Impact of Substituents on Physicochemical Properties
- Volatility : Smaller substituents (e.g., isopropenyl in β-Terpineol) enhance volatility, making these compounds prevalent in essential oils . The phenylmethoxy group likely reduces volatility due to increased molecular weight and steric hindrance.
- Solubility : Polar groups like methoxy improve water solubility, whereas hydrophobic substituents (phenyl, isopropyl) favor lipid solubility. The phenylmethoxy group may balance polarity, enabling diverse solvent compatibility .
- Biological Activity: Menthol’s isopropyl group enables TRPM8 receptor activation (cooling sensation) .
Flavor and Fragrance Industry
Menthol and β-Terpineol are widely used in cooling agents and food flavorings due to their sensory properties . In contrast, the phenylmethoxy derivative’s bulkier structure may limit its use in volatile formulations but could stabilize aroma profiles in non-volatile matrices.
Challenges and Limitations
- Toxicity Data: Evidence on 4-Methyl-1-cyclohexanemethanol (a related alcohol) indicates hepatotoxicity in high doses , underscoring the need for targeted toxicity studies on phenylmethoxy derivatives.
- Synthetic Complexity : The phenylmethoxy group may complicate synthesis and purification compared to simpler analogs, affecting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
